molecular formula C17H15BrFN3OS B2547234 (Z)-4-(4-fluorophenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide CAS No. 474880-14-3

(Z)-4-(4-fluorophenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide

Cat. No. B2547234
CAS RN: 474880-14-3
M. Wt: 408.29
InChI Key: SMJCNNDTSXYHNL-ZIOFAICLSA-N
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Description

(Z)-4-(4-fluorophenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide is a useful research compound. Its molecular formula is C17H15BrFN3OS and its molecular weight is 408.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • The synthesis and characterization of novel heterocyclic compounds have been a focal point of scientific research due to their broad spectrum of applications in medicinal and diagnostic areas. For instance, compounds with triazole moieties, similar in structural complexity to the queried chemical, have shown promise in enzyme inhibition, potentially controlling diseases like Alzheimer's and diabetes. Such compounds are synthesized through various chemical reactions, characterized by techniques like FTIR, NMR, and XRD, and evaluated for their biological activities, including enzymatic assay measurements (Saleem et al., 2018).

Anticancer Potential

  • Aminothiazole derivatives, which are structurally related to the queried compound, have been synthesized and evaluated for their anticancer effect on several cancer cell lines. These compounds have demonstrated significant anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. This suggests the potential of such derivatives as lead compounds for developing anticancer agents for treating gastrointestinal adenocarcinomas (Tsai et al., 2016).

Chemical Structure Analysis

  • Detailed analysis of chemical structures and intermolecular interactions plays a crucial role in understanding the mechanism of action and enhancing the efficacy of compounds. For example, derivatives of 1,2,4-triazoles, similar to the compound of interest, have been characterized by single crystal and powder X-ray diffraction. Such studies provide insights into molecular geometries, unit cell parameters, and intermolecular interaction patterns, which are essential for designing more effective compounds (Shukla et al., 2014).

Enzymatic Inhibition and Pharmacological Correction

  • The investigation into the pharmacological properties of triazole derivatives highlights their potential in addressing health issues like fatigue and enhancing drug efficacy through structural modifications. This includes the synthesis and analysis of compounds for their actoprotective effect, which underscores the significance of chemical modifications in improving biological activities and therapeutic potential (Safonov, 2018).

properties

IUPAC Name

4-(4-fluorophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS.BrH/c1-22-15-8-2-12(3-9-15)10-19-21-17-20-16(11-23-17)13-4-6-14(18)7-5-13;/h2-11H,1H3,(H,20,21);1H/b19-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJCNNDTSXYHNL-ZIOFAICLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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